N-[2-(morpholin-4-yl)-1-phenylethyl]benzamide
Description
Contextualization within the Benzamide (B126) Derivatives Research Landscape
Benzamide and its derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. researchgate.netnih.gov These compounds are recognized for their diverse pharmacological activities, including but not limited to, antimicrobial, analgesic, anti-inflammatory, and anticancer properties. researchgate.net The amide linkage in benzamides is a critical feature, contributing to the stability and biological activity of these molecules. nih.gov The versatility of the benzamide scaffold allows for extensive modification, enabling researchers to fine-tune the pharmacological profile of new derivatives. researchgate.net
Interactive Table: Common Pharmacological Activities of Benzamide Derivatives
| Activity | Description |
| Antimicrobial | Effective against various bacteria and fungi. |
| Analgesic | Provides pain relief. |
| Anti-inflammatory | Reduces inflammation. |
| Anticancer | Shows activity against various cancer cell lines. |
| Cardiovascular | Affects the heart and blood vessels. |
Significance of the Morpholine (B109124) and Phenylethyl Moieties in Compound Design
The inclusion of both a morpholine ring and a phenylethyl group in N-[2-(morpholin-4-yl)-1-phenylethyl]benzamide is of considerable interest from a drug design perspective.
The phenylethyl moiety , an ethyl group substituted with a phenyl ring, is also a common feature in bioactive compounds. It is a key component of many natural and synthetic molecules with diverse biological activities. This structural unit can be found in neurotransmitters and a variety of pharmaceuticals, where it often plays a crucial role in binding to biological targets.
Overview of Academic Research Trajectories for Novel Organic Compounds
The journey of a novel organic compound like this compound from a theoretical structure to a well-characterized molecule typically follows a structured path in academic research.
The initial phase involves the synthesis of the compound. This is often a multi-step process that requires careful planning and execution to achieve the desired molecular architecture with a good yield. Following successful synthesis, the compound undergoes rigorous characterization to confirm its structure and purity. Standard analytical techniques for this purpose include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Once the compound's identity is confirmed, its biological activity is evaluated through a series of in vitro and in vivo assays. This screening process aims to identify any potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory properties. researchgate.net If promising activity is detected, further studies are conducted to elucidate the compound's mechanism of action and to assess its safety profile. This systematic approach ensures that new chemical entities are thoroughly investigated before they can be considered for further development.
Given the current lack of specific research on this compound, this compound represents an open area for future investigation. Its unique combination of well-regarded chemical moieties suggests that it could possess interesting biological properties worthy of exploration by the scientific community.
Structure
3D Structure
Properties
IUPAC Name |
N-(2-morpholin-4-yl-1-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c22-19(17-9-5-2-6-10-17)20-18(16-7-3-1-4-8-16)15-21-11-13-23-14-12-21/h1-10,18H,11-15H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOGUJYJYCTDDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of the N-[2-(morpholin-4-yl)-1-phenylethyl]benzamide Scaffold
Retrosynthetic analysis is a powerful tool in organic synthesis that allows for the deconstruction of a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection points are the amide bond and the carbon-nitrogen bonds of the morpholine (B109124) ring.
The most logical primary disconnection is the amide bond, which simplifies the molecule into benzoic acid (or an activated derivative) and the key intermediate, 1-phenyl-2-(morpholin-4-yl)ethan-1-amine. This amine is a chiral diamine derivative and represents a significant synthetic challenge.
Further deconstruction of 1-phenyl-2-(morpholin-4-yl)ethan-1-amine can be envisioned through two main pathways:
Pathway A: Disconnection of the C-N bond between the morpholine nitrogen and the ethyl chain. This leads to morpholine and a 1-phenyl-2-aminoethanol derivative or a suitably activated precursor like 2-amino-1-phenylethyl bromide.
Pathway B: A more convergent approach involves the disconnection of the bond between the chiral center and the morpholinomethyl group, leading to benzylamine (B48309) and a morpholine-containing electrophile. However, this is a less common strategy.
A more practical retrosynthetic route for the key amine intermediate starts from simpler precursors. For instance, 1-phenyl-2-(morpholin-4-yl)ethan-1-amine can be conceptually derived from 2-morpholino-1-phenylethanone through reductive amination. This ketone precursor can, in turn, be synthesized from acetophenone (B1666503) or its derivatives. An alternative pathway involves the ring-opening of a styrene (B11656) oxide derivative with morpholine, followed by the conversion of the resulting amino alcohol to the target amine.
Classical and Modern Synthetic Routes for Benzamide (B126) Formation
The formation of the benzamide linkage is a cornerstone of this synthesis. This transformation typically involves the coupling of a carboxylic acid with an amine.
Amide Coupling Reactions
The direct condensation of a carboxylic acid and an amine to form an amide bond is generally unfavorable and requires activation of the carboxylic acid. A wide array of coupling reagents have been developed to facilitate this transformation, each with its own advantages and limitations. hepatochem.com Common methods include the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency. hepatochem.com
More modern and highly efficient coupling reagents include phosphonium (B103445) salts like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium salts such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). These reagents are known for their high yields and fast reaction times, particularly with sterically hindered amines.
Another approach involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride or a mixed anhydride, which then readily reacts with the amine. For instance, benzoic acid can be treated with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form benzoyl chloride, which reacts with 1-phenyl-2-(morpholin-4-yl)ethan-1-amine, typically in the presence of a base like triethylamine (B128534) (TEA) or pyridine (B92270) to neutralize the HCl byproduct. researchgate.net
| Coupling Reagent | Abbreviation | Typical Additive | Key Advantages |
|---|---|---|---|
| Dicyclohexylcarbodiimide | DCC | HOBt, DMAP | Cost-effective, widely used |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | HOBt, HOAt | Water-soluble byproducts, good for aqueous media |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | - | High reactivity, good for hindered substrates |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | - | High efficiency, low racemization |
Stereoselective Synthesis Approaches for Chiral Centers
The chiral center at the C1 position of the phenylethyl moiety is a critical feature of the target molecule. Its stereoselective synthesis is paramount for obtaining enantiomerically pure final compounds. Chiral 1,2-amino alcohols are valuable precursors in this regard. nih.govacs.org
One of the most effective methods for establishing this stereocenter is through the asymmetric hydrogenation of α-amino ketones. researchgate.net Catalysts based on transition metals like rhodium, ruthenium, and iridium, complexed with chiral ligands, have demonstrated high enantioselectivity in these reductions. For example, iridium catalysts with chiral spiro aminophosphine (B1255530) ligands can hydrogenate α-amino ketones to the corresponding chiral β-amino alcohols with excellent enantiomeric excess (up to 99.9% ee). researchgate.net
Asymmetric transfer hydrogenation offers a practical alternative to using high-pressure hydrogen gas. acs.org Ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines can produce chiral 1,2-amino alcohols in high yields and enantioselectivities. acs.org
Another strategy involves the use of chiral auxiliaries. A chiral auxiliary can be attached to a precursor molecule to direct a subsequent diastereoselective reaction, after which the auxiliary is removed. While effective, this method often requires additional synthetic steps.
Enzymatic resolution is also a powerful tool for separating enantiomers. Lipases and other hydrolases can selectively acylate or hydrolyze one enantiomer of a racemic mixture of amino alcohols, allowing for the separation of the two enantiomers.
| Method | Typical Catalyst/Reagent | Advantages | Disadvantages |
|---|---|---|---|
| Asymmetric Hydrogenation | Chiral Rh, Ru, Ir complexes | High enantioselectivity, catalytic | Requires high-pressure H₂, expensive catalysts |
| Asymmetric Transfer Hydrogenation | Chiral Ru, Rh complexes with a hydrogen donor | Milder conditions, no high-pressure H₂ | May require higher catalyst loading |
| Chiral Auxiliary | Evans auxiliaries, etc. | Predictable stereochemistry, high diastereoselectivity | Stoichiometric use of chiral material, extra steps |
| Enzymatic Resolution | Lipases, proteases | High enantioselectivity, mild conditions | Maximum 50% yield for one enantiomer, substrate specific |
Introduction and Modification of the Morpholine and Phenylethyl Subunits
The construction of the 1-phenyl-2-(morpholin-4-yl)ethan-1-amine backbone requires careful planning for the introduction of both the morpholine ring and the phenylethyl group.
Strategies for Morpholine Ring Incorporation
The morpholine moiety is a common heterocyclic scaffold in medicinal chemistry. e3s-conferences.orgscispace.com There are several reliable methods for its incorporation.
A prevalent strategy is the reductive amination of a carbonyl compound with morpholine. For instance, 2-morpholino-1-phenylethanone can be reacted with an ammonia (B1221849) source or a protected amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield the desired diamine.
Alternatively, nucleophilic substitution can be employed. A precursor with a good leaving group at the 2-position, such as 2-bromo-1-phenylethanamine, can be reacted with morpholine to form the C-N bond. This reaction is typically carried out in the presence of a base to scavenge the generated acid.
A highly regio- and stereoselective method involves the SN2-type ring-opening of activated aziridines with haloalcohols, followed by intramolecular cyclization. nih.gov This approach allows for the construction of substituted morpholines with high enantiopurity. Another modern approach utilizes the conversion of 1,2-amino alcohols into morpholines via an annulation reaction with reagents like ethylene (B1197577) sulfate. chemrxiv.org
Approaches to Phenylethyl Chain Elaboration
The phenylethylamine scaffold is a fundamental building block. mdpi.com Its synthesis can be achieved through various routes. A classical approach is the reduction of phenylacetonitrile (B145931) (benzyl cyanide) with a strong reducing agent like lithium aluminum hydride (LiAlH₄) to yield 2-phenylethanamine. Modifications to this route can introduce functionality at the 1-position.
Another common method is the Henry reaction, which involves the condensation of benzaldehyde (B42025) with nitromethane (B149229) to form 1-phenyl-2-nitroethanol. Subsequent reduction of the nitro group and the alcohol provides access to the phenylethylamine backbone.
For the specific target molecule, a more direct approach might involve the Friedel-Crafts reaction of benzene (B151609) with 2-chloroethylamine (B1212225) or a protected equivalent, though this can be challenging due to the reactivity of the amine. sciencemadness.org A more controlled method would be the addition of an organometallic reagent, such as a Grignard reagent or an organolithium, to a derivative of phenylacetaldehyde, followed by functional group manipulations to introduce the amino group.
Purification and Isolation Techniques for Synthetic Products
The purification and isolation of the final product are critical steps in the synthesis of this compound to ensure the removal of unreacted starting materials, reagents, and by-products. The selection of an appropriate purification strategy depends on the physical state of the crude product (solid or oil), the nature of the impurities, and the desired level of purity. For N-substituted benzamides, several standard laboratory techniques are employed, primarily recrystallization and chromatography.
Recrystallization
Recrystallization is a widely used and effective technique for the purification of solid crude products, assuming a suitable solvent can be identified. famu.eduresearchgate.net The principle relies on the differential solubility of the desired compound and its impurities in a solvent at different temperatures. amherst.edu An ideal solvent should dissolve the compound sparingly at room temperature but readily at its boiling point. For benzamide derivatives, polar organic solvents or solvent mixtures are often effective. researchgate.net
The process typically involves dissolving the crude amide in a minimum amount of a hot solvent. Any insoluble impurities can be removed at this stage by hot filtration. The saturated solution is then allowed to cool slowly, promoting the formation of pure crystals of the target compound, while the more soluble impurities remain in the mother liquor. umass.edu The final pure crystals are collected by suction filtration and washed with a small amount of cold solvent to remove any residual impurities. umass.edu
Research on structurally similar benzamides provides insight into effective solvent systems for recrystallization.
| Compound Type | Solvent System(s) | Observations/Outcome |
|---|---|---|
| N-substituted benzamides | Ethanol, Acetone, Acetonitrile (B52724) | These polar solvents are often effective for recrystallizing amides. researchgate.net |
| Benzoin | Ethanol/Water (70:30) | Effective for inducing crystallization from a mixed-solvent system. umass.edu |
| Benzoic Acid | Water | Demonstrates the use of a polar protic solvent for compounds with appropriate functional groups. famu.edu |
| Fluorenone | Hexanes | An example of using a non-polar solvent for less polar compounds. amherst.edu |
Chromatographic Methods
When recrystallization is ineffective or the product is an oil, chromatographic techniques are the preferred method of purification. biotage.com
Column Chromatography: Flash column chromatography is a common method for purifying synthetic amides from reaction mixtures. biotage.comresearchgate.net The choice of stationary phase and mobile phase (eluent) is crucial for achieving good separation. Silica (B1680970) gel is the most common stationary phase for N-substituted amides. The mobile phase is typically a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (such as ethyl acetate (B1210297) or acetone). reddit.com By gradually increasing the polarity of the eluent, compounds are separated based on their affinity for the stationary phase.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both the analysis of purity and for the purification (preparative HPLC) of compounds like this compound. sielc.comnih.gov Reverse-phase HPLC, using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile and water with additives like trifluoroacetic acid), is frequently used for the analysis of benzamides and related aromatic compounds. sielc.comsigmaaldrich.com This method allows for the precise quantification of purity and the isolation of highly pure samples.
| Compound Type | Stationary Phase | Mobile Phase | Detection |
|---|---|---|---|
| Benzamide | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid | Not specified sielc.com |
| N-phenylbenzamide | C18 (Reverse Phase) | Acetonitrile, 10mM Sodium Acetate Buffer (pH 5) (50:50) | UV at 254 nm researchgate.net |
| Benzoic Acid and related compounds | Ascentis RP-Amide | Acetonitrile, Water with 0.1% TFA (30:70) | UV at 220 nm sigmaaldrich.com |
| Amides from Piper ovatum | Metasil ODS (C18) | Gradient of Acetonitrile and Water with 1.0% Acetic Acid | UV at 280 nm nih.gov |
Other Isolation Techniques
Following the chemical reaction, initial work-up procedures are essential to isolate the crude product before final purification. For the synthesis of benzamides, this often involves:
Filtration: If the crude product precipitates from the reaction mixture, it can be isolated by simple suction filtration. mdpi.com
Washing: The isolated crude solid is often washed with various solvents to remove specific impurities. For example, washing with water can remove inorganic salts, while washing with a non-polar organic solvent like pentane (B18724) or hexanes can remove non-polar starting materials or by-products. mdpi.com
Liquid-Liquid Extraction: If the reaction is performed in a solvent, the mixture is often quenched with water or an aqueous solution. The product is then extracted into an immiscible organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer can be washed sequentially with acidic and basic solutions to remove basic or acidic impurities before being dried and concentrated in vacuo.
The final choice and sequence of these techniques are tailored to the specific reaction outcome to yield this compound with the required purity for its intended application.
Preclinical Pharmacological and Biological Investigations
In Vitro Biological Target Identification and Validation
No publicly available data were identified regarding the in vitro biological targets of N-[2-(morpholin-4-yl)-1-phenylethyl]benzamide.
Enzyme Inhibition and Activation Assays (e.g., calcineurin, glucokinase, KCNQ2 channels)
There is no available information from enzyme inhibition or activation assays for this compound. Specifically, no studies were found that investigated its effects on enzymes such as calcineurin, glucokinase, or KCNQ2 channels.
Receptor Binding Profiling (e.g., sigma receptors)
No data from receptor binding profiling studies for this compound are present in the reviewed literature. Consequently, its affinity and selectivity for any receptors, including sigma receptors, are unknown.
Cell-Based Functional Assays (e.g., intracellular ROS, alpha-synuclein (B15492655) expression)
Information from cell-based functional assays is not available for this compound. There are no published studies detailing its effects on cellular processes such as the generation of intracellular reactive oxygen species (ROS) or the expression of alpha-synuclein.
Mechanistic Elucidation Studies
There are no mechanistic studies available that would elucidate the mode of action of this compound at a molecular or cellular level.
Cellular Pathway Modulation (e.g., anti-inflammatory cascades)
No research has been published detailing the modulation of any cellular pathways, such as anti-inflammatory cascades, by this compound.
Biochemical Target Engagement Analysis
There is no information available from biochemical target engagement analyses for this compound. Such studies would be necessary to confirm its interaction with specific biological targets within a cellular context.
In Vivo Efficacy Studies in Animal Models (excluding dosage information)
Rodent Models of Disease (e.g., Parkinson's disease, Type 2 Diabetes, Migraine)
No studies reporting the in vivo efficacy of this compound in rodent models of Parkinson's disease, Type 2 Diabetes, or migraine were found in the searched scientific literature.
Other Biological Models (e.g., C. elegans)
There is no available research on the effects of this compound in C. elegans or other non-rodent biological models.
Preclinical Pharmacokinetic and Pharmacodynamic Studies in Animal Models
Absorption and Distribution Profiles
No data on the absorption and distribution of this compound in animal models has been published.
Metabolite Identification and Metabolic Pathways
There are no available studies that identify the metabolites or elucidate the metabolic pathways of this compound.
Structure Activity Relationship Sar and Structural Modifications
Systematic Substituent Effects on the Benzamide (B126) Moiety
The benzamide moiety is a common feature in many biologically active compounds. Modifications to the phenyl ring of the benzamide can significantly alter the compound's electronic, steric, and lipophilic properties, thereby affecting its binding affinity to biological targets, as well as its pharmacokinetic profile.
Substituents on the benzamide phenyl ring can be broadly categorized as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2), cyano (-CN), and halogens (e.g., -Cl, -F) decrease the electron density of the aromatic ring. In some classes of benzamide-containing compounds, the presence of EWGs has been shown to be beneficial for biological activity. For instance, in a series of benzamides substituted with quinoline-linked 1,2,4-oxadiazole, compounds bearing EWGs like 3-CF3 or 3,4-(Cl)2 demonstrated superior inhibitory activities, suggesting that reduced electron density can enhance target interaction. mdpi.com The nitro group, in particular, can serve as a pharmacophore by participating in metabolic reduction to form reactive intermediates that may be key to the compound's mechanism of action. mdpi.com
Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH3) and methyl (-CH3) increase the electron density of the ring. The effect of these groups is highly target-dependent. In some cases, they can improve activity, while in others, they may reduce it. For example, in a study of N-[(2-pyrrolidinyl)methyl]-substituted benzamides, an ortho-methoxy group was found to influence the conformation of the amide moiety, which in turn affected the molecule's lipophilicity and potential for receptor binding. nih.gov
The position of the substituent (ortho, meta, or para) is also crucial, as it dictates the spatial relationship between the functional group and the rest of the molecule, influencing steric interactions and the potential for hydrogen bonding with the target protein.
Table 1: Illustrative Effects of Benzamide Ring Substituents on Biological Activity This table is illustrative and based on general principles observed in analogous benzamide series.
| Substituent (R) | Position | Electronic Effect | Potential Impact on Activity |
|---|---|---|---|
| -H | - | Neutral | Baseline/Reference |
| -Cl | para | Electron-Withdrawing | Potentially Increased |
| -NO2 | para | Strongly Electron-Withdrawing | Potentially Increased |
| -OCH3 | para | Electron-Donating | Variable (Increase or Decrease) |
| -CH3 | para | Weakly Electron-Donating | Variable (Increase or Decrease) |
Modifications to the Phenylethyl Group and their Impact on Biological Activity
The phenylethyl group provides a crucial hydrophobic scaffold that often interacts with non-polar pockets within a biological target. Its size, shape, and electronic properties can be tuned to optimize these interactions.
Modifications to the phenyl ring of the phenylethyl moiety, such as the introduction of substituents, can alter its interaction with the target. For instance, phenylethyl isothiocyanate (PEITC), a related compound, is known to inhibit certain P450 enzymes, and its biological effects are tied to its specific structure. nih.gov Adding substituents to the phenyl ring could enhance van der Waals interactions or introduce new hydrogen bonding opportunities, potentially increasing potency. Conversely, bulky substituents could introduce steric hindrance, preventing the molecule from fitting into the binding site and thus decreasing activity. Studies on the effects of PEITC have also shown that it can modulate the expression of a wide range of genes, indicating that the phenylethyl structure can have broad biological consequences. nih.govnih.gov
Replacing the phenyl ring with other aromatic or heteroaromatic systems could also be explored to probe the binding pocket for additional interactions and potentially improve properties like selectivity or solubility.
Role of the Morpholine (B109124) Ring and its Derivatives in Biological Activity
The morpholine ring is a "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to improve their physicochemical and pharmacokinetic properties. researchgate.netnih.gov Its presence can confer several advantages:
Improved Aqueous Solubility: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, and the basic nitrogen atom can be protonated at physiological pH, both of which can enhance water solubility and improve a compound's suitability for administration. nih.gov
Metabolic Stability: The morpholine ring is generally stable to metabolic degradation, which can increase the half-life of a drug.
Favorable Conformation: The flexible chair-like conformation of the morpholine ring can help to correctly orient other parts of the molecule for optimal interaction with a biological target. nih.gov
Direct Target Interaction: The morpholine moiety can be an integral part of the pharmacophore, directly interacting with the target. nih.gov The nitrogen atom can form polar interactions, while the oxygen atom can act as a hydrogen bond acceptor. nih.gov
In a study exploring analogs of 2-morpholinobenzoic acid, the morpholine ring was replaced with a tetrahydropyranyl (THP) ring to investigate the effect of removing the tertiary nitrogen atom. nih.gov This type of modification is crucial for understanding whether the basicity of the nitrogen is essential for activity or if the ring primarily serves a steric and conformational role.
Table 2: Comparison of Morpholine and Potential Replacements
| Ring System | Key Features | Potential Impact of Replacement |
|---|---|---|
| Morpholine | Basic Nitrogen, H-bond accepting Oxygen, Good solubility | Baseline |
| Piperidine | More basic Nitrogen, Lacks H-bond accepting Oxygen | Altered basicity and solubility, loss of H-bond |
| Thiomorpholine | Less basic Nitrogen, Sulfur instead of Oxygen | Altered electronics, size, and H-bonding capacity |
| Tetrahydropyran (THP) | Lacks basic Nitrogen, retains H-bond accepting Oxygen | Loss of basicity, probes importance of Nitrogen |
Stereochemical Influences on Pharmacological Potency and Selectivity
The core structure of N-[2-(morpholin-4-yl)-1-phenylethyl]benzamide contains a chiral center at the carbon atom attached to the phenyl group, the benzamide nitrogen, and the morpholinoethyl group. This means the compound can exist as two non-superimposable mirror images, or enantiomers (R and S isomers).
It is a well-established principle in pharmacology that enantiomers can exhibit significantly different biological activities, potencies, and pharmacokinetic profiles because they interact differently with the chiral environment of biological systems (e.g., enzymes, receptors). nih.govijpsjournal.com One enantiomer (the eutomer) may be responsible for all the desired activity, while the other (the distomer) may be inactive, have a different activity, or even be responsible for undesirable side effects. nih.gov
For example, in a study of ohmefentanyl, a compound with three chiral centers, the eight resulting stereoisomers displayed extreme differences in analgesic activity. The most potent isomer was approximately 13,100 times more potent than morphine, while its corresponding antipode was one of the least potent isomers. nih.gov This highlights the profound impact that stereochemistry can have on pharmacological potency. Therefore, for this compound, it would be essential to separate the enantiomers and test them individually to determine which configuration is responsible for the desired biological effect.
Scaffold Hopping and Bioisosteric Replacements in Analog Design
Scaffold hopping and bioisosteric replacement are key strategies in drug design used to discover novel chemotypes with improved properties while retaining the desired biological activity. nih.govresearchgate.net
Bioisosteric Replacement: This involves swapping a functional group or a part of the molecule with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic parameters. nih.gov For this compound, several bioisosteric replacements could be considered:
Amide Bond: The central benzamide linkage could be replaced by bioisosteres such as a reverse amide, an ester, a urea, a sulfonamide, or a stable five-membered ring like a triazole or oxadiazole. Each replacement would alter the geometry, hydrogen bonding capacity, and metabolic stability of the linker.
Phenyl Rings: The phenyl rings in the benzamide or phenylethyl moieties could be replaced by other aromatic systems like pyridine (B92270), thiophene, or thiazole (B1198619) to explore different interactions and physicochemical properties.
Scaffold Hopping: This is a more drastic approach where the core molecular framework is replaced with a structurally different scaffold that maintains a similar 3D arrangement of the key functional groups. researchgate.netscispace.com The goal is to identify novel patentable structures, escape undesirable properties of the original scaffold, or discover compounds with different modes of action. For the target compound, this could involve replacing the entire phenylethyl-benzamide core with a more rigid or conformationally constrained ring system that still correctly positions the morpholine and a substituted aromatic group.
These advanced design strategies are crucial for optimizing lead compounds and exploring new chemical space. nih.gov
Advanced Analytical Methodologies for Structural Characterization and Purity Assessment
High-Resolution Spectroscopic Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure of N-[2-(morpholin-4-yl)-1-phenylethyl]benzamide by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the structural confirmation of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, and the coupling patterns (J) reveal information about adjacent protons.
Expected ¹H NMR Spectral Data:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic Protons (Benzamide Phenyl) | 7.8 - 7.4 | Multiplet | 5H |
| Aromatic Protons (Phenylethyl Phenyl) | 7.4 - 7.2 | Multiplet | 5H |
| Amide N-H | ~8.5 | Doublet | 1H |
| Methine C-H | ~5.5 | Multiplet | 1H |
| Morpholine (B109124) O-CH₂ | 3.7 - 3.5 | Multiplet | 4H |
| Morpholine N-CH₂ | 2.6 - 2.4 | Multiplet | 4H |
Note: This is a table of predicted data based on the chemical structure.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.
Expected ¹³C NMR Spectral Data:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Amide C=O | ~167 |
| Aromatic C (quaternary) | 140 - 130 |
| Aromatic C-H | 130 - 127 |
| Methine C-H | ~60 |
| Morpholine O-CH₂ | ~67 |
| Morpholine N-CH₂ | ~54 |
Note: This is a table of predicted data based on the chemical structure.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight of this compound and to gain structural insights through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the confirmation of the molecular formula.
Expected Mass Spectrometry Data:
Molecular Formula: C₂₁H₂₆N₂O₂
Molecular Weight: 338.45 g/mol
Expected [M+H]⁺: 339.2016
The fragmentation pattern in the mass spectrum would likely arise from the cleavage of the amide bond and the bonds adjacent to the nitrogen atoms and the phenyl groups.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound by detecting the vibrations of its bonds.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Amide) | 3300 | Medium |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |
| C=O Stretch (Amide) | 1650 | Strong |
| C=C Stretch (Aromatic) | 1600, 1450 | Medium |
| C-N Stretch | 1250 | Medium |
Note: This is a table of predicted data based on the chemical structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated systems of the phenyl rings. The spectrum would be expected to show absorption maxima characteristic of the benzoyl and phenyl chromophores.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide precise bond lengths, bond angles, and conformational details of the molecule in the solid state. This would confirm the connectivity of the atoms and reveal the spatial relationship between the phenyl rings, the morpholine ring, and the amide group.
Chromatographic Purity and Separation Techniques
Chromatographic methods are essential for assessing the purity of this compound and for the separation of any impurities.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate technique for determining the purity of a compound and for quantifying its amount. A reversed-phase HPLC method would typically be developed. In this method, the compound is passed through a column with a nonpolar stationary phase, and a polar mobile phase is used for elution. The retention time of the compound is a characteristic parameter under specific chromatographic conditions. By integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks, the purity can be accurately determined.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile organic compounds within a sample. For the analysis of this compound, GC-MS is the preferred method for detecting and measuring residual solvents and other low molecular weight impurities that may be present from the synthesis and purification processes.
The methodology involves introducing the sample into a gas chromatograph, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized sample through a capillary column. The separation is based on the differential partitioning of compounds between the stationary phase lining the column and the mobile gas phase. Compounds with higher volatility and lower affinity for the stationary phase elute faster. Upon exiting the column, the separated components enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative identification and quantitative data.
Potential volatile impurities in this compound could include residual synthesis solvents (e.g., toluene, methanol, ethanol) and unreacted starting materials or by-products. The high sensitivity and specificity of GC-MS allow for the detection of these impurities at trace levels. thermofisher.com
Table 1: Illustrative GC-MS Method Parameters for Volatile Impurity Analysis
| Parameter | Condition |
| GC System | Agilent 6890 GC or equivalent |
| Column | DB-17ht capillary column (30 m x 0.25 mm, 0.15 µm film) or similar |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL (split ratio 40:1) |
| Oven Program | Initial 50 °C for 10 min, ramp to 200 °C at 45 °C/min |
| MS System | Agilent 5975c MS or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 250 °C |
| Transfer Line Temp | 250 °C |
| Scan Range | 35-550 amu |
Table 2: Potential Volatile Impurities and By-products
| Compound | Potential Source |
| Morpholine | Unreacted starting material |
| Toluene | Reaction or recrystallization solvent |
| Methanol | Dilution or reaction solvent |
| Benzoyl chloride | Unreacted starting material |
| Phenethylamine | Unreacted starting material |
Chiral Chromatography for Enantiomeric Purity Assessment
This compound possesses a stereogenic center at the carbon atom bonded to the phenyl group, the nitrogen of the benzamide (B126), and the morpholinylethyl group. Consequently, it can exist as a pair of enantiomers. As enantiomers often exhibit different pharmacological activities, it is crucial to control the enantiomeric composition of the final compound.
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable technique for separating enantiomers and determining the enantiomeric purity of a chiral substance. nih.gov This method utilizes a chiral stationary phase (CSP), which contains a single enantiomer of a chiral selector immobilized on a solid support, typically silica (B1680970) gel. sigmaaldrich.com The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. These diastereomeric complexes have different energies of interaction, leading to different retention times on the column and thus enabling their separation. researchgate.net
Commonly used CSPs for separating benzamide derivatives and similar structures include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) and synthetic polymers. sigmaaldrich.commdpi.com The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), is critical for achieving optimal resolution between the enantiomers.
The determination of enantiomeric purity is usually expressed as enantiomeric excess (% ee), which is a measure of how much one enantiomer is present in excess of the other.
Table 3: Illustrative Chiral HPLC Method Parameters
| Parameter | Condition |
| HPLC System | Standard HPLC system with UV detector |
| Chiral Column | Polysaccharide-based CSP (e.g., Chiralcel OD-H, Chiralpak AD-H) |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Hexane / Isopropanol (e.g., 80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Table 4: Hypothetical Chiral Separation Data
| Enantiomer | Retention Time (min) | Peak Area (%) |
| (R)-enantiomer | 10.5 | 0.15 |
| (S)-enantiomer | 12.8 | 99.85 |
| Resolution (Rs) | > 2.0 | |
| Enantiomeric Excess (% ee) | 99.7% |
Future Directions and Emerging Research Avenues
Exploration of Novel Biological Targets for N-[2-(morpholin-4-yl)-1-phenylethyl]benzamide
The unique structure of this compound, which incorporates both a morpholine (B109124) and a benzamide (B126) moiety, suggests a broad potential for interaction with various biological systems. The morpholine ring is a privileged component in many bioactive molecules, contributing to improved pharmacokinetic profiles and a wide range of biological activities, including anticancer and anti-inflammatory effects. Research into related N-substituted benzamides has identified them as potential inhibitors of Focal Adhesion Kinase (FAK), a target implicated in cancer progression.
Future investigations should systematically screen this compound against a diverse panel of kinases and other enzyme families to uncover novel targets. Given the activities of similar heterocyclic compounds, exploring its potential as an antimicrobial or anticonvulsant agent could also yield promising results. A multi-target approach, aiming to design molecules that can modulate several disease-related pathways simultaneously, represents a significant challenge but also a promising therapeutic strategy.
Table 1: Potential Novel Biological Targets and Therapeutic Areas
| Potential Target Class | Specific Examples | Potential Therapeutic Area | Rationale |
| Kinases | Focal Adhesion Kinase (FAK) | Oncology | Related benzamide derivatives show FAK inhibitory activity. |
| Inflammatory Mediators | Cyclooxygenase (COX), Lipoxygenase (LOX) | Anti-inflammatory | Morpholine derivatives are known for their anti-inflammatory properties. |
| Microbial Enzymes | Dihydropteroate synthase, DNA gyrase | Infectious Diseases | The morpholine motif is present in various antimicrobial agents. |
| Ion Channels / Receptors | GABA-A Receptors | Neurology (Anticonvulsant) | Amide and triazole-containing structures have shown anticonvulsant activity via GABA-A receptor binding. |
Development of Advanced Synthetic Strategies for Complex Analogues
The generation of a diverse library of analogues based on the this compound scaffold is crucial for establishing robust structure-activity relationships (SAR). While foundational synthetic routes exist, future efforts must focus on developing more advanced and efficient strategies to create structurally complex and diverse derivatives.
Recent progress in organic synthesis offers numerous tools for this purpose. Methodologies for the functionalization of morpholine cores, such as those starting from N-propargylamines, provide novel pathways to substituted morpholine derivatives. Furthermore, the use of versatile precursors like β-keto amides can facilitate the construction of various heterocyclic systems attached to the core molecule. The development of one-pot synthesis reactions, as demonstrated in the creation of other N-substituted morpholino benzamides, can streamline the production of analogues, making the process more time- and resource-efficient. These advanced methods will enable the precise modification of the phenyl, ethyl, and benzamide components of the molecule to optimize potency, selectivity, and pharmacokinetic properties.
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and offer immense potential for accelerating the development of this compound analogues. These computational tools can be applied at multiple stages of the design process, from target identification to lead optimization.
ML models, particularly deep learning and graph neural networks, can be trained on existing chemical and biological data to predict the properties of novel, un-synthesized compounds. This allows for the rapid virtual screening of vast chemical spaces to identify candidates with a high probability of desired activity and favorable ADME/T (absorption, distribution, metabolism, excretion, and toxicity) profiles.
Furthermore, generative AI models can be employed for de novo drug design, creating entirely new molecular structures tailored to bind to a specific biological target with high affinity and selectivity. By integrating these AI/ML approaches, researchers can move beyond traditional, incremental modifications and explore a much broader and more innovative chemical space, significantly increasing the efficiency of the drug design cycle.
Table 2: Applications of AI/ML in the Design of this compound Analogues
| AI/ML Application | Description | Potential Impact |
| Property Prediction | Using models like Graph Neural Networks (GNNs) to predict bioactivity, solubility, and toxicity. | Reduces the need for extensive initial synthesis and screening, prioritizing promising candidates. |
| De Novo Design | Employing generative models (e.g., RNNs, GANs) to create novel molecular structures with desired properties. | Facilitates the discovery of novel scaffolds beyond existing chemical libraries. |
| Virtual High-Throughput Screening | Applying ML algorithms to rapidly screen large virtual libraries of compounds against a biological target. | Accelerates the identification of initial hit compounds. |
| Lead Optimization | Using predictive models to guide the chemical modification of lead compounds to improve potency and pharmacokinetic profiles. | Makes the optimization process more efficient and targeted. |
Addressing Research Gaps in Preclinical Understanding
While the core structure of this compound holds therapeutic promise, a comprehensive preclinical understanding is essential for its advancement. Significant research gaps currently exist that need to be addressed systematically. A critical next step is to establish a detailed ADME/T profile for the compound. This includes studies on its metabolic stability, identification of major metabolites, and assessment of its potential for drug-drug interactions.
Furthermore, a thorough investigation of its off-target effects is necessary to build a complete safety profile. High-throughput screening against a panel of common anti-targets (e.g., hERG channel, CYP450 enzymes) is a crucial part of this process. Understanding the compound's mechanism of action at a molecular level, beyond simple binding affinity, will also be vital. This involves elucidating how it modulates the downstream signaling pathways of its biological target(s). Closing these knowledge gaps will be paramount for the successful translation of this compound from a laboratory curiosity to a potential clinical candidate.
Q & A
Basic Research Questions
Q. What are the optimal multi-step synthetic routes and reaction conditions for synthesizing N-[2-(morpholin-4-yl)-1-phenylethyl]benzamide?
- Methodology : Begin with benzamide and morpholine derivatives as precursors. Key steps include:
- Coupling reactions : Use dehydrating agents (e.g., DCC) for amide bond formation between the benzamide and phenylethylamine intermediate .
- Morpholine incorporation : Employ nucleophilic substitution or reductive amination under controlled pH (8–10) and temperature (60–80°C) to attach the morpholine moiety .
- Purification : Recrystallization in ethanol or chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .
Q. Which characterization techniques are critical for structural confirmation of this compound?
- Essential methods :
- NMR spectroscopy : H and C NMR to verify substituent positions and stereochemistry .
- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
- HPLC : Assess purity (>98% for biological assays) using C18 columns and acetonitrile/water gradients .
Q. How can researchers identify and mitigate common impurities during synthesis?
- Common impurities : Unreacted morpholine or byproducts from incomplete coupling.
- Mitigation strategies :
- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate) .
- Use scavenger resins (e.g., polymer-bound isocyanate) to trap excess reagents .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
- Approach :
- Grow single crystals via slow evaporation (ethanol/water, 4°C).
- Use SHELXL for refinement, focusing on hydrogen bonding (e.g., N–H⋯O interactions) and torsional angles between the benzamide and morpholine groups .
- Address disorder in aromatic rings by refining occupancy ratios (e.g., 0.502:0.498 split in benzamide C atoms) .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methods :
- Molecular docking (AutoDock Vina) : Simulate binding to enzymes (e.g., kinases) using crystal structures from the PDB .
- QSAR modeling : Correlate substituent effects (e.g., morpholine’s electron-donating nature) with activity against cancer cell lines .
Q. How to resolve contradictions in biological activity data across studies?
- Analysis steps :
- Compare assay conditions (e.g., cell line specificity, IC50 protocols) .
- Validate compound stability under assay conditions (e.g., pH 7.4, 37°C) via HPLC .
- Control for batch-to-batch purity differences using NMR and elemental analysis .
Q. What experimental designs optimize structure-activity relationship (SAR) studies for the morpholine moiety?
- Design :
- Synthesize analogs with varied morpholine substituents (e.g., piperazine, thiomorpholine) .
- Test inhibition of acetylcholinesterase (Ellman’s assay) or cancer cell proliferation (MTT assay) .
- Use statistical tools (ANOVA) to identify significant SAR trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
